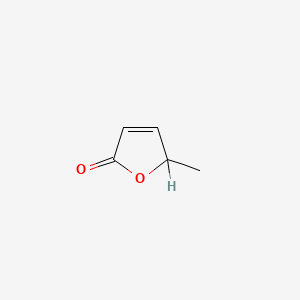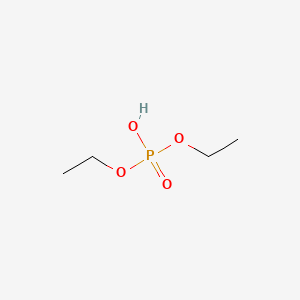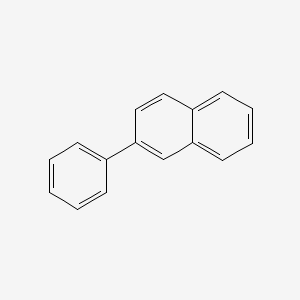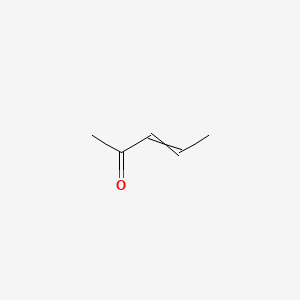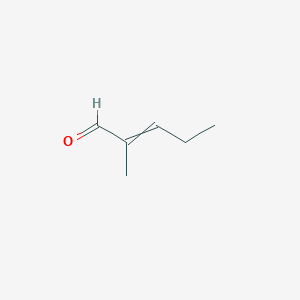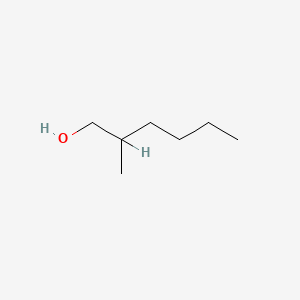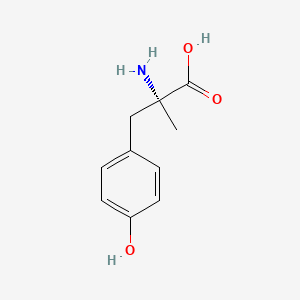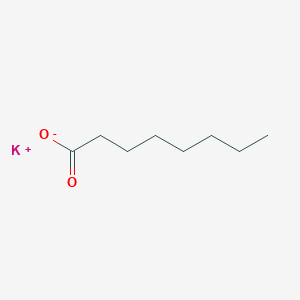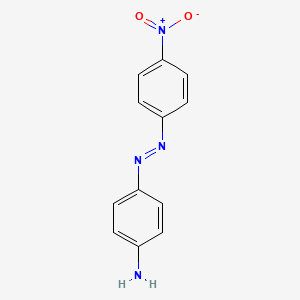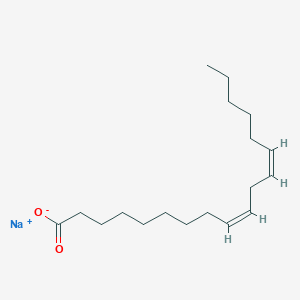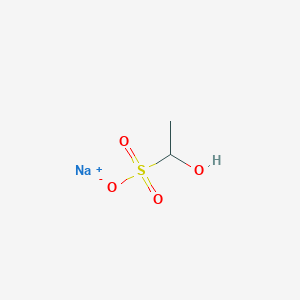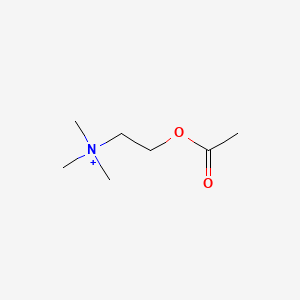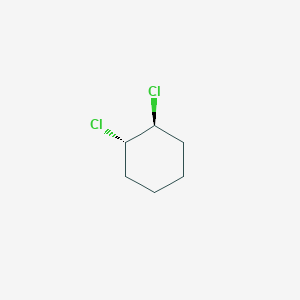
trans-1,2-Dichlorocyclohexane
Vue d'ensemble
Description
trans-1,2-Dichlorocyclohexane is an organic compound with the molecular formula C₆H₁₀Cl₂. It is a stereoisomer of 1,2-dichlorocyclohexane, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
trans-1,2-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the cyclohexane ring. The reaction conditions, such as temperature and concentration of chlorine, can be adjusted to favor the formation of the trans isomer.
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1,2-dichloro-, trans- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to separate the desired trans isomer from other by-products and isomers.
Analyse Des Réactions Chimiques
Types of Reactions
trans-1,2-Dichlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to cyclohexane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the compound into cyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Major Products Formed
Substitution: Products include cyclohexane derivatives with various functional groups replacing the chlorine atoms.
Reduction: The major product is cyclohexane.
Oxidation: Products include cyclohexanone and other oxidized derivatives.
Applications De Recherche Scientifique
trans-1,2-Dichlorocyclohexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: In studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mécanisme D'action
The mechanism of action of cyclohexane, 1,2-dichloro-, trans- involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new chemical bonds. The stereochemistry of the trans isomer plays a crucial role in determining the reaction pathways and the products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2-dichloro-, cis-: The cis isomer has chlorine atoms on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.
Cyclohexane, 1,3-dichloro-: This compound has chlorine atoms at the 1 and 3 positions, resulting in different stereochemistry and reactivity.
Cyclohexane, 1,4-dichloro-: The chlorine atoms are positioned at the 1 and 4 positions, leading to unique chemical behavior.
Uniqueness
trans-1,2-Dichlorocyclohexane is unique due to its specific stereochemistry, which influences its chemical reactivity and the types of reactions it undergoes. The trans configuration provides distinct spatial arrangements that affect how the compound interacts with other molecules and reagents.
Propriétés
IUPAC Name |
(1S,2S)-1,2-dichlorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


